1-Methylbenz[a]anthracene

Carcinogenicity Structure-Activity Relationship PAH Toxicology

Researchers comparing PAH carcinogenicity require well-characterized monomethyl isomers with established potency ranking. 1-Methylbenz[a]anthracene (1-MBA) provides the definitive weakly active reference point in benz[a]anthracene SAR studies, enabling precise potency calibration against highly active congeners. • Defined potency class: Weakly active in rodent carcinogenicity assays; directly compared head-to-head with 11 other monomethyl isomers under identical conditions. • AhR signaling tool: Higher IEF than parent BaA with demonstrated GJIC inhibition for tumor promotion studies distinct from DNA adduct formation. • Analytical CRM: BCR® certified reference material for HPLC/GC calibration with unique fluorescence signature enabling selective detection in complex environmental matrices.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 2498-77-3
Cat. No. B134943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylbenz[a]anthracene
CAS2498-77-3
Synonyms1-Methyl-1,2-benzanthracene;  1-Monomethylbenz[a]anthracene; 
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3
InChIKeyMWMBCXXTFFHALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.27e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylbenz[a]anthracene: Properties and Procurement


1-Methylbenz[a]anthracene (1-MBA, CAS 2498-77-3, C19H14, MW 242.31) is a monomethylated polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene class . It is a derivative of benz[a]anthracene characterized by a methyl group at the 1-position, which significantly influences its biological activity and environmental behavior [1]. This compound is primarily utilized in environmental toxicology and cancer research as a model PAH contaminant and as a certified reference material for analytical method development .

Methyl-PAH carcinogenicity SAR studies with reported weakly active classification in rodent bioassays
AhR activation and GJIC inhibition endpoint research in liver epithelial models
Certified reference material (BCR®) for environmental PAH analytical method development

Why 1-Methylbenz[a]anthracene Cannot Be Substituted


Within the benz[a]anthracene (BaA) family, the position of methyl substitution dictates the compound's carcinogenic potency, metabolic activation, and environmental fate [1]. 1-Methylbenz[a]anthracene exhibits a distinct biological profile that is not interchangeable with the parent compound BaA or other monomethyl isomers such as 7-methylbenz[a]anthracene or 7,12-dimethylbenz[a]anthracene (DMBA) [2]. Studies demonstrate that 1-MBA is classified as weakly active in rodent carcinogenicity assays, contrasting sharply with highly carcinogenic isomers like 10-methylbenz[a]anthracene [3]. Furthermore, its potency in activating the aryl hydrocarbon receptor (AhR) and inducing cell proliferation differs quantitatively from its structural relatives [4].

Carcinogenicity class
Methyl position shifts potency category; 1-MBA is weakly active, while 10-MeBaA is highly carcinogenic. Direct substitution would alter model endpoint response.
AhR & fluorescence
AhR IEF and emission spectra differ from parent BaA and other isomers; cannot be used interchangeably in reporter gene or environmental detection assays.

1-Methylbenz[a]anthracene: Evidence vs Key Analogs


In Vivo Carcinogenicity Classification

1-Methylbenz[a]anthracene (1-MBA) was classified as weakly active in a standardized in vivo carcinogenicity study, while four other monomethyl derivatives (10-, 4-, 5-, and 9-methyl) were highly carcinogenic, and three derivatives (3'-, 2'-, and 8-methyl) were inactive [1]. This study directly compared all 12 monomethyl isomers under identical experimental conditions, providing a clear quantitative ranking of carcinogenic potential.

Carcinogenicity classification
Head-to-head
Weakly active vs highly carcinogenic/inactive isomers
Supports structure-carcinogenicity mapping; categorical shift based on methyl position
Rodent bioassay; 2 mg bilateral injection
Carcinogenicity Structure-Activity Relationship PAH Toxicology

AhR-Mediated Activity

In a reporter gene assay for aryl hydrocarbon receptor (AhR) activation, 1-methylbenz[a]anthracene (1-MBA) exhibited an Induction Equivalency Factor (IEF) that was higher than that of the unsubstituted parent compound, benz[a]anthracene (BaA) [1]. While the IEF of BaA was lower, the IEFs of all monomethylated BaA derivatives tested were higher, with 6-MeBaA and 9-MeBaA showing IEFs more than two orders of magnitude greater than BaA [1].

AhR-mediated activity
Reported
IEF higher than BaA; 6-/9-MeBaA IEF >100× BaA
AhR potency context distinct from parent PAH; requires isomer-specific evaluation
WB-F344 cell reporter gene assay
Aryl Hydrocarbon Receptor Reporter Gene Assay Structure-Activity Relationship

GJIC Inhibition

1-Methylbenz[a]anthracene (1-MBA) was found to inhibit gap junctional intercellular communication (GJIC) in WB-F344 cells, a mode of action linked to tumor promotion [1]. This effect was observed for several MeBaAs, including 1-, 2-, 8-, 10-, 11-, and 12-MeBaA, indicating that the 1-methyl substitution confers this specific biological activity [1].

GJIC inhibition
Class-level
Inhibits GJIC (qualitative positive)
GJIC endpoint context for tumor promotion research; shared by several isomers
Class-level inference; data to verify
Gap Junctional Intercellular Communication Tumor Promotion Cell Signaling

Fluorescence Spectral Fingerprint

In a comprehensive fluorescence study of PAHs and alkyl-PAHs, 1-methylbenz[a]anthracene exhibited a distinct combination of excitation and emission maxima that differentiates it from closely related compounds [1]. It shares an emission maximum of 5.93 with 7,12-dimethylbenz[a]anthracene and benzo[e]pyrene but has a unique excitation spectrum, allowing for selective detection in complex environmental mixtures [1].

Fluorescence fingerprint
Analytical context
Emission max 5.93; excitation distinct from BaA
Distinct spectral signature enables selective detection in complex environmental matrices
Fluorescence detection of airborne PAHs
Fluorescence Spectroscopy Environmental Analysis PAH Identification

Certified Reference Material Availability

1-Methylbenz[a]anthracene is offered as a BCR® certified reference material (CRM) by Sigma-Aldrich, suitable for use in HPLC and gas chromatography (GC) . This CRM status ensures traceability and defined purity, which is critical for analytical method validation and inter-laboratory comparisons. In contrast, many other monomethyl benz[a]anthracene isomers are not available as certified reference materials, limiting their utility in regulated environmental monitoring programs.

CRM availability
Specification review
BCR® CRM for HPLC/GC; neat format
Traceable purity supports ISO/IEC 17025 compliant method validation
Many MeBaA isomers not available as CRM
Certified Reference Material Quality Assurance Environmental Analysis

Mutagenicity of K-Region Derivatives

The K-region oxide and imine of 1-methylbenz[a]anthracene were synthesized and tested for mutagenicity in Salmonella typhimurium strains TA97, TA98, TA100, and TA104, showing high activity [1]. While all 10 compounds tested (including derivatives of BaA, 7-methyl, 7-ethyl, and 7,12-dimethyl BaA) showed high mutagenic activity, the study noted that alkyl substitutions strongly influenced the activities, and the arene imines were more potent than the corresponding arene oxides [1].

K-region mutagenicity
Class-level
High mutagenic activity of oxide/imine in Ames test
Supports metabolic activation research; activity influenced by alkyl substitution
Class-level inference; isomer-specific data to review
Mutagenicity Ames Test K-Region Activation

1-Methylbenz[a]anthracene: Procurement & Application Scenarios


SAR Studies: Methylated PAH Carcinogenicity

1-MBA is ideally suited for comparative carcinogenicity studies where a 'weakly active' monomethyl isomer is required as a control or intermediate point. Its defined potency class, established through direct head-to-head comparison with 11 other isomers under identical conditions [1], allows researchers to precisely map how the position of a single methyl group modulates tumor initiation potential.

AhR-Dependent Toxicity and Tumor Promotion

Laboratories focusing on AhR signaling pathways should utilize 1-MBA to investigate non-genotoxic endpoints such as cell proliferation and GJIC inhibition. The compound's higher IEF relative to BaA and its demonstrated ability to inhibit GJIC [2] make it a valuable tool for dissecting the molecular events in tumor promotion that are distinct from DNA adduct formation.

Alkyl-PAH Monitoring and Method Validation

Environmental testing laboratories should procure 1-MBA, especially the BCR® certified reference material , for use as a calibration standard in HPLC and GC analyses. Its unique fluorescence signature [3] is critical for developing selective detection methods in complex matrices like airborne particulate matter and environmental tobacco smoke, ensuring accurate quantification without interference from co-eluting PAHs.

Synthesis and Bioevaluation of PAH Metabolites

In synthetic chemistry and genetic toxicology, 1-MBA serves as a precursor for generating specific K-region oxides and imines. The documented high mutagenic activity of these derivatives [4] supports their use in studies aimed at understanding the role of specific metabolic activation pathways in PAH-induced mutagenesis and carcinogenesis.

Application
Selection Property
Validation Focus
Methyl-PAH carcinogenicity SAR studies
Reported carcinogenicity class in comparative bioassay
Rodent bioassay endpoint comparison
AhR signaling and tumor promotion research
AhR IEF and GJIC inhibition profile
Reporter gene and GJIC assay endpoints
Environmental PAH monitoring and method validation
CRM certification and unique fluorescence signature
Spectral selectivity in complex matrices
K-region metabolite synthesis and mutagenicity research
K-region derivative mutagenic activity
Ames test mutagenicity endpoint

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